molecular formula C21H19NO7 B13103777 (S)-2-(((Benzyloxy)carbonyl)amino)-4-(7-hydroxy-2-oxo-2H-chromen-4-YL)butanoic acid

(S)-2-(((Benzyloxy)carbonyl)amino)-4-(7-hydroxy-2-oxo-2H-chromen-4-YL)butanoic acid

Cat. No.: B13103777
M. Wt: 397.4 g/mol
InChI Key: YCDARUCKHFQEQA-KRWDZBQOSA-N
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Description

(S)-2-(((Benzyloxy)carbonyl)amino)-4-(7-hydroxy-2-oxo-2H-chromen-4-YL)butanoic acid is a chiral amino acid derivative featuring a benzyloxycarbonyl (Cbz)-protected amino group and a 7-hydroxycoumarin (chromen-4-yl) moiety. The Cbz group is a widely used protective group in peptide synthesis, offering stability under acidic and basic conditions .

This compound is likely utilized in biochemical research, particularly in studies requiring fluorescent labeling or enzyme inhibition assays. Storage recommendations for similar compounds include protection from light, inert atmospheres, and room temperature conditions to maintain stability .

Properties

Molecular Formula

C21H19NO7

Molecular Weight

397.4 g/mol

IUPAC Name

(2S)-4-(7-hydroxy-2-oxochromen-4-yl)-2-(phenylmethoxycarbonylamino)butanoic acid

InChI

InChI=1S/C21H19NO7/c23-15-7-8-16-14(10-19(24)29-18(16)11-15)6-9-17(20(25)26)22-21(27)28-12-13-4-2-1-3-5-13/h1-5,7-8,10-11,17,23H,6,9,12H2,(H,22,27)(H,25,26)/t17-/m0/s1

InChI Key

YCDARUCKHFQEQA-KRWDZBQOSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@@H](CCC2=CC(=O)OC3=C2C=CC(=C3)O)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CCC2=CC(=O)OC3=C2C=CC(=C3)O)C(=O)O

Origin of Product

United States

Biological Activity

(S)-2-(((Benzyloxy)carbonyl)amino)-4-(7-hydroxy-2-oxo-2H-chromen-4-YL)butanoic acid, with a CAS number of 1427514-99-5, is a compound that has garnered attention due to its potential biological activities. This article reviews the current understanding of its biological activity, including its antioxidant, antimicrobial, and neuroprotective properties, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula for this compound is C21H19NO7, with a molecular weight of 397.4 g/mol. The structure consists of a benzyloxycarbonyl group attached to an amino acid backbone and a chromene moiety, which is critical for its biological properties.

PropertyValue
Molecular FormulaC21H19NO7
Molecular Weight397.4 g/mol
CAS Number1427514-99-5

Antioxidant Activity

Recent studies have highlighted the antioxidant potential of (S)-2-(((Benzyloxy)carbonyl)amino)-4-(7-hydroxy-2-oxo-2H-chromen-4-YL)butanoic acid. In assays such as the DPPH assay, derivatives of 7-hydroxycoumarin, which share structural similarities with this compound, demonstrated significant free radical scavenging abilities. For instance, a related compound exhibited an IC50 value of 74.2% in DPPH assays compared to standard antioxidants like butylated hydroxytoluene (BHT), indicating promising antioxidant properties attributed to the presence of hydroxyl groups in the chromene structure .

Antimicrobial Activity

The compound has also shown potential antimicrobial activity against various bacterial strains. In studies involving synthesized derivatives of 7-hydroxycoumarin, it was found that certain compounds exhibited considerable efficacy against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values ranged from 0.5 mM to 1 mM for these pathogens, suggesting that modifications at the C-7 position significantly enhance antimicrobial potency .

Neuroprotective Effects

Neuroprotective properties have been associated with (S)-2-(((Benzyloxy)carbonyl)amino)-4-(7-hydroxy-2-oxo-2H-chromen-4-YL)butanoic acid through its action on monoamine oxidase (MAO). Studies indicate that derivatives can selectively inhibit MAO-A and MAO-B enzymes, which are implicated in neurodegenerative diseases. For example, one derivative demonstrated an IC50 value of 3.23 μM for MAO-A inhibition, showcasing its potential as a therapeutic agent for conditions like Parkinson's disease .

Case Studies

  • Case Study on Antioxidant Activity : A recent study evaluated various coumarin derivatives' effects on oxidative stress markers in vitro. The results indicated that compounds similar to (S)-2-(((Benzyloxy)carbonyl)amino)-4-(7-hydroxy-2-oxo-2H-chromen-4-YL)butanoic acid significantly reduced malondialdehyde levels and increased glutathione levels in treated cells compared to controls.
  • Case Study on Antimicrobial Efficacy : Another investigation focused on the antimicrobial effects of chromene derivatives against clinical isolates from hospitalized patients. The study reported that specific modifications to the chromene structure enhanced antibacterial activity against resistant strains, highlighting the importance of structural optimization in drug design.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally or functionally related molecules, emphasizing differences in substituents, molecular properties, and applications:

Compound Name CAS No. Molecular Formula Molecular Weight Key Substituents Applications/Notes
(S)-2-(((Benzyloxy)carbonyl)amino)-4-(7-hydroxy-2-oxo-2H-chromen-4-YL)butanoic acid - C₂₁H₂₀N₂O₇ (estimated) ~412.40 Cbz-protected amino, 7-hydroxycoumarin Fluorescent probes, enzyme inhibition studies (hypothetical)
(S)-2-Amino-4-(7-hydroxy-2-oxo-2H-chromen-4-yl)butanoic acid 905442-42-4 C₁₃H₁₃NO₅ 263.25 Free amino group, 7-hydroxycoumarin Biochemical studies; potential precursor for fluorescent tags
(2S)-4-(Benzyloxy)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-oxobutanoic acid 86060-84-6 C₂₆H₂₃NO₆ 445.46 Fmoc-protected amino, benzyloxy ester Solid-phase peptide synthesis; stable under basic conditions
4-(4-Bromophenyl)-4-oxo-2-[(2-thienylmethyl)amino]butanoic acid 1031281-07-8 C₁₅H₁₄BrNO₃S 368.25 Bromophenyl, thienylmethyl Medicinal chemistry; potential kinase inhibitor
(S)-2-(((Benzyloxy)carbonyl)(methyl)amino)-3-methylbutanoic acid 42417-65-2 C₁₄H₁₉NO₄ 265.31 Cbz-protected methylamino, branched alkyl chain Research in peptide mimetics and prodrugs

Key Structural and Functional Differences:

Protective Groups: The Cbz group in the target compound provides acid stability but is cleavable via hydrogenolysis, making it suitable for temporary protection in peptide synthesis . In contrast, the Fmoc group (in CAS 86060-84-6) is base-labile, enabling orthogonal protection strategies .

Coumarin vs. Aromatic Substituents :

  • The 7-hydroxycoumarin moiety in the target compound and CAS 905442-42-4 confers fluorescence, useful in tracking molecular interactions . Compounds like CAS 1031281-07-8, with a bromophenyl group, prioritize electronic effects for medicinal chemistry applications .

Amino Acid Backbone Modifications: The target compound’s linear butanoic acid chain contrasts with the branched chain in CAS 42417-65-2, which may influence steric hindrance and binding affinity in enzyme-substrate interactions .

Notes on Stability and Handling

  • Storage : Light-sensitive compounds (e.g., coumarin derivatives) require dark storage, while Cbz-protected compounds may need inert atmospheres to prevent oxidation .

Preparation Methods

Starting Materials and General Strategy

  • The synthesis typically starts from the corresponding (S)-2-amino-4-(7-hydroxy-2-oxo-2H-chromen-4-yl)butanoic acid or its derivatives.
  • The amino group is protected with the benzyloxycarbonyl (Cbz) group to prevent unwanted side reactions during coupling.
  • Coupling of the chromenyl moiety to the amino acid backbone is achieved through nucleophilic substitution or amide bond formation strategies.
  • Purification is commonly performed by flash column chromatography.

Stepwise Synthetic Route

Step Description Reagents/Conditions Notes
1 Protection of the amino group with benzyloxycarbonyl chloride (Cbz-Cl) (S)-2-amino-4-(7-hydroxy-2-oxo-2H-chromen-4-yl)butanoic acid, Cbz-Cl, base (e.g., NaOH or Et3N), aqueous or organic solvent Protects the amino group as Cbz to prevent side reactions during further steps
2 Coupling of the chromenyl moiety Use of methyl 4-(bromomethyl)benzoate or similar electrophiles, with base (Et3N) in THF or DCM at room temperature Alkylation or amide bond formation to attach chromenyl group
3 Work-up and purification Extraction with DCM, washes with brine, drying over Na2SO4, concentration under reduced pressure Flash column chromatography with PE/EtOAc eluent to isolate pure product

This approach is adapted from general amino acid protection and coupling protocols, as exemplified in recent literature on similar coumarin-amino acid conjugates.

Representative Reaction Conditions

  • Protection reaction typically performed at room temperature under air atmosphere.
  • Molar ratios: amino acid (1.2 eq), electrophile (1.0 eq), base (1.5 eq).
  • Reaction time: overnight stirring (12-18 hours).
  • Solvent: tetrahydrofuran (THF) or dichloromethane (DCM).
  • Purification by flash chromatography using petroleum ether/ethyl acetate mixtures.

Alternative Synthetic Routes

  • Use of pre-protected amino acid derivatives such as (S)-2-(((Benzyloxy)carbonyl)amino)butanoic acid as starting material, followed by coupling with 7-hydroxycoumarin derivatives.
  • Solid-phase peptide synthesis (SPPS) techniques can be employed when integrating this residue into peptides, using standard Fmoc or Cbz chemistry.
  • Enzymatic or chemoenzymatic methods for stereoselective synthesis have been reported for similar compounds, although less common for this specific molecule.

Analytical Data Supporting Preparation

Parameter Data Source/Method
Molecular weight 397.4 g/mol Mass spectrometry, PubChem
Purity >95% (typical for commercial samples) HPLC analysis, supplier certificates
Structural confirmation NMR (1H, 13C), IR spectroscopy Literature reports and commercial supplier data
Optical purity Maintained (S)-configuration Chiral HPLC or polarimetry

Research Findings and Optimization Notes

  • The benzyloxycarbonyl (Cbz) group is preferred for its stability and ease of removal under mild hydrogenolysis conditions.
  • The coupling step benefits from mild bases like triethylamine to avoid racemization.
  • Reaction yields are generally good (>70%) when performed under controlled conditions.
  • The hydroxy group on the coumarin ring can participate in hydrogen bonding, influencing solubility and purification.
  • Purification by flash chromatography is essential to separate unreacted starting materials and side products.

Summary Table of Key Preparation Parameters

Aspect Details
Starting material (S)-2-amino-4-(7-hydroxy-2-oxo-2H-chromen-4-yl)butanoic acid or protected derivatives
Protecting group Benzyloxycarbonyl (Cbz)
Coupling reagent Methyl 4-(bromomethyl)benzoate or equivalent
Base Triethylamine or sodium hydroxide
Solvent THF or DCM
Temperature Room temperature (20-25°C)
Reaction time 12-18 hours
Purification Flash chromatography (PE/EtOAc)
Yield Typically >70%
Analytical confirmation NMR, MS, HPLC, optical rotation

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